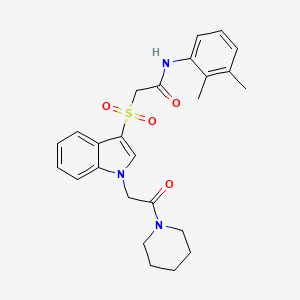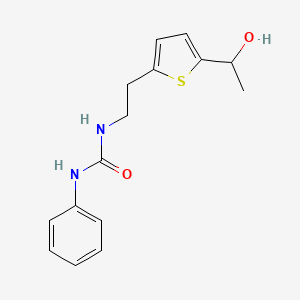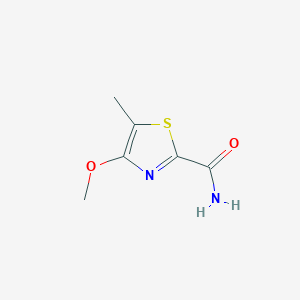
4-(isobutyrylamino)-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(isobutyrylamino)-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide, also known as IBT, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Characterization
4-(isobutyrylamino)-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a chemical compound involved in the synthesis of various derivatives for potential biomedical applications. One study describes the synthesis and characterization of related 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Antimicrobial Activity
Compounds related to 4-(isobutyrylamino)-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide have been synthesized and evaluated for their antimicrobial activity. For instance, a study synthesized new pyridine derivatives and tested their activity against various bacterial and fungal strains, showing variable and modest activity (Patel et al., 2011). Another study synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, which demonstrated weak to moderate antibacterial and antifungal activities (Abd Alhameed et al., 2019).
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic and potential anticancer properties of compounds similar to 4-(isobutyrylamino)-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide. For example, novel benzodifuranyl derivatives demonstrated significant inhibitory activity on COX-2, analgesic activity, and anti-inflammatory activity, suggesting potential as anticancer agents (Abu‐Hashem et al., 2020). Another study synthesized Co(II) complexes of related compounds and evaluated their in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antituberculosis Activity
Compounds related to 4-(isobutyrylamino)-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide have been investigated for their activity against tuberculosis. A study developed thiazole-aminopiperidine hybrid analogues, demonstrating significant inhibition of Mycobacterium tuberculosis (Jeankumar et al., 2013).
In Vivo Applications
Some derivatives have been investigated for their in vivo applications, such as in gastric antisecretory activities. For example, nicotinamide derivatives exhibited potent inhibitory activities against gastric acid secretion, demonstrating potential as (H+/K+)-ATPase inhibitors (Terauchi et al., 1997).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13(2)20(26)24-18-17(16-9-4-5-10-22-16)25-29-19(18)21(27)23-12-14-7-6-8-15(11-14)28-3/h4-11,13H,12H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQMFCVHRHZNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2362806.png)
![N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2362807.png)
![5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole](/img/structure/B2362808.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide](/img/structure/B2362810.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2362811.png)



![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2362817.png)
![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)